molecular formula C3H8O3 B12057333 (1,2-13C2)propane-1,2,3-triol

(1,2-13C2)propane-1,2,3-triol

Cat. No.: B12057333
M. Wt: 94.08 g/mol
InChI Key: PEDCQBHIVMGVHV-ZKDXJZICSA-N
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Description

(1,2-13C2)propane-1,2,3-triol, also known as glycerol labeled with carbon-13 isotopes at the first and second carbon positions, is a stable isotope-labeled compound. Glycerol, or propane-1,2,3-triol, is a naturally occurring, colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is widely used in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Oils and Fats: Glycerol can be obtained as a by-product in the manufacture of soaps.

    From Propylene: Glycerol can also be synthesized from propylene, which is obtained from the cracking of petroleum. Propylene is chlorinated at about 500°C to produce allyl chloride, which is then hydrolyzed with sodium carbonate solution under pressure to yield allyl alcohol.

Industrial Production Methods

Industrial production of glycerol often involves the trans-esterification of fats or oils with methanol in the presence of an acid or a base. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Dihydroxyacetone, glyceric acid.

    Reduction: 1,2-propanediol, 1,3-propanediol.

    Substitution: Various esters and ethers.

Scientific Research Applications

(1,2-13C2)propane-1,2,3-triol is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and biochemical processes. It is used in:

    Chemistry: As a precursor for the synthesis of other chemicals and as a solvent.

    Biology: In studies of metabolic pathways and enzyme kinetics.

    Medicine: In the development of pharmaceuticals and as a cryoprotectant in the preservation of biological samples.

    Industry: In the production of polymers, cosmetics, and food products

Mechanism of Action

Glycerol exerts its effects by participating in various biochemical pathways. It is metabolized in the liver to dihydroxyacetone phosphate (DHAP) through the action of glycerol kinase and glycerol-3-phosphate dehydrogenase. DHAP can then enter the glycolytic pathway, contributing to energy production. Glycerol also serves as a precursor for the synthesis of triacylglycerols and phospholipids, which are essential components of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2-13C2)propane-1,2,3-triol is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where precise measurements of metabolic fluxes are required .

Properties

Molecular Formula

C3H8O3

Molecular Weight

94.08 g/mol

IUPAC Name

(1,2-13C2)propane-1,2,3-triol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,3+1

InChI Key

PEDCQBHIVMGVHV-ZKDXJZICSA-N

Isomeric SMILES

C([13CH]([13CH2]O)O)O

Canonical SMILES

C(C(CO)O)O

Origin of Product

United States

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